molecular formula C15H28N4O3 B6752015 1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea

1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea

Cat. No.: B6752015
M. Wt: 312.41 g/mol
InChI Key: RQRKMHMFRIGUEF-UHFFFAOYSA-N
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Description

1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea is a complex organic compound that features both piperidine and morpholine moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea typically involves multiple steps, starting with the preparation of the piperidine and morpholine intermediates. The piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The morpholine derivative is often prepared via similar methods, involving the formation of the morpholine ring followed by functionalization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include the use of continuous flow reactors and automated systems to manage the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological targets.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine moiety and have similar pharmacological properties.

    Morpholine derivatives: These compounds share the morpholine moiety and are used in various medicinal applications.

Uniqueness

1-[(1-Acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea is unique due to its combination of piperidine and morpholine moieties, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these structures.

Properties

IUPAC Name

1-[(1-acetylpiperidin-4-yl)methyl]-3-[(4-methylmorpholin-2-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N4O3/c1-12(20)19-5-3-13(4-6-19)9-16-15(21)17-10-14-11-18(2)7-8-22-14/h13-14H,3-11H2,1-2H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRKMHMFRIGUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CNC(=O)NCC2CN(CCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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